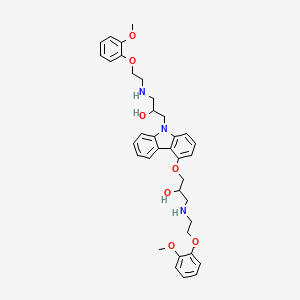
1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino) propan-2-ol
Übersicht
Beschreibung
This compound is also known as Carvedilol Related Compound A . It has a molecular formula of C36H43N3O7 . It is a reference standard .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: OC(CNCCOC1=CC=CC=C1OC)CN2C3=C(C4=C2C=CC=C4)C(OCC(O)CNCCOC5=CC=CC=C5OC)=CC=C3 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 629.7 . Other physical and chemical properties are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Application in Cardiovascular Medicine
Summary of the Application
Carvedilol is a third-generation, non-selective, vasodilating β-blocker mostly used in heart failure patients for the treatment of acute myocardial infarction (AMI), chronic heart failure, stable angina pectoris, and hypertension . It shows its therapeutic effect on cardiomyocytes of the heart by improving its contractile function .
Methods of Application or Experimental Procedures
Carvedilol is administered orally, and its dosage is adjusted according to the patient’s condition and response to the medication . It is used in combination with other medications to manage heart conditions .
Application in Pharmaceutical Synthesis
Summary of the Application
Carvedilol is used in the pharmaceutical industry for the synthesis of various drugs . It is an adrenergic antagonist drug and its synthesis has been optimized by screening various bases and solvents .
Methods of Application or Experimental Procedures
The synthesis of Carvedilol involves treating 4-hydroxy carbazole with epichlorohydrin in the presence of sodium hydroxide to give 4-(2,3-epoxypropoxy) carbazole. This compound is then treated with 2-(2-methoxyphenoxy)ethanamine in neat reaction conditions to afford Carvedilol .
Results or Outcomes
The optimized synthesis of Carvedilol has improved the yield of the drug. The use of R software for screening different solvents and bases has established better conditions for the preparation of Carvedilol in high yields .
Application in Treatment of Co-morbid Conditions
Summary of the Application
Carvedilol has demonstrated significant clinical benefits in the management of patients with heart failure and in the post-myocardial infarction setting. It also possesses unique ancillary properties that may account for positive results in a number of clinical trials. It appears to offer particular advantages in the treatment of co-morbid conditions, including coronary artery disease, stroke hypertension, renal failure, diabetes, and arterial fibrillation that can independently contribute to the progression of heart failure .
Methods of Application or Experimental Procedures
Application in the Synthesis of Derivatives
Summary of the Application
Carvedilol is used in the synthesis of various derivatives in the pharmaceutical industry . These derivatives are designed to enhance the therapeutic effects of the drug or to reduce its side effects .
Methods of Application or Experimental Procedures
The synthesis of Carvedilol derivatives involves various chemical reactions, including the reaction with methacrylic acid . The ratio of Carvedilol to methacrylic acid used in these reactions is typically 1:4 .
Results or Outcomes
The synthesized Carvedilol derivatives have shown improved therapeutic effects compared to Carvedilol alone . For example, some derivatives have been found to be effective in the treatment of arthritic joints by acting against collagen type-II and aggrecan in a dose-dependent manner .
Application in Antibacterial Treatments
Summary of the Application
Carvedilol has been found to have antibacterial activity, particularly against gram-positive bacteria .
Methods of Application or Experimental Procedures
The antibacterial activity of Carvedilol is typically assessed using standard microbiological techniques . The drug is usually tested against a range of bacterial strains to determine its spectrum of activity .
Results or Outcomes
Carvedilol has shown promising results as an antibacterial agent . However, more research is needed to fully understand its potential in this area .
Eigenschaften
IUPAC Name |
1-[4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]carbazol-9-yl]-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H43N3O7/c1-42-31-13-5-7-15-33(31)44-20-18-37-22-26(40)24-39-29-11-4-3-10-28(29)36-30(39)12-9-17-35(36)46-25-27(41)23-38-19-21-45-34-16-8-6-14-32(34)43-2/h3-17,26-27,37-38,40-41H,18-25H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCQRVKKTLMWQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(CN2C3=C(C4=CC=CC=C42)C(=CC=C3)OCC(CNCCOC5=CC=CC=C5OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H43N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino) propan-2-ol | |
CAS RN |
1198090-73-1 | |
| Record name | 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino) propan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1198090731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1198090-73-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-(2-HYDROXY-3-(2-(2-METHOXYPHENOXY)ETHYLAMINO)PROPOXY)-9H-CARBAZOL-9-YL)-3-(2-(2-METHOXYPHENOXY)ETHYLAMINO) PROPAN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6620C9WP3N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




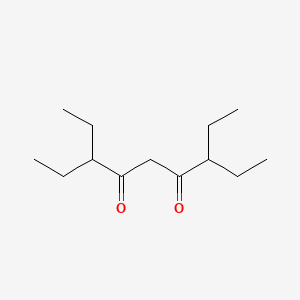
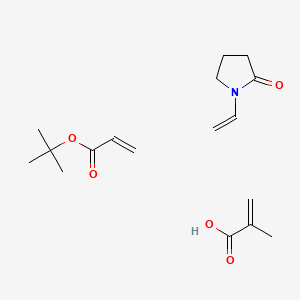
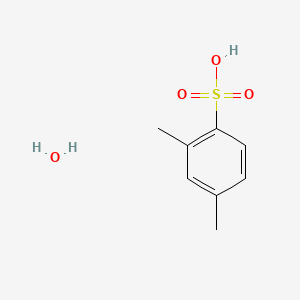
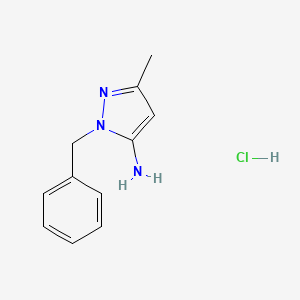
![2H-Furo[3,4-d][1,3]dioxole-2,4,6-trione](/img/structure/B569644.png)
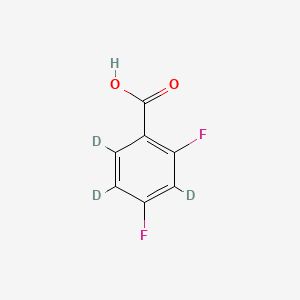
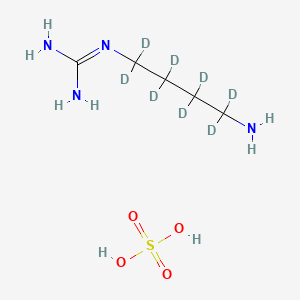
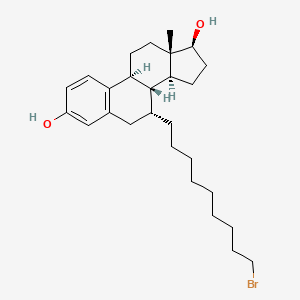
![Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-](/img/structure/B569648.png)
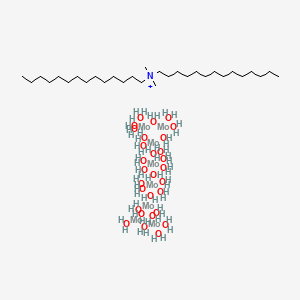
![(7R,8R,9S,13S,14S,17S)-7-(9-Bromononyl)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B569651.png)
![(7R,8R,9S,10R,13S,14S,17S)-7-(9-Bromononyl)-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B569654.png)